Dihexadecyldimethylammonium bromide

Catalog No.
S632444
CAS No.
70755-47-4
M.F
C34H72BrN
M. Wt
574.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihexadecyldimethylammonium bromide

CAS Number

70755-47-4

Product Name

Dihexadecyldimethylammonium bromide

IUPAC Name

dihexadecyl(dimethyl)azanium;bromide

Molecular Formula

C34H72BrN

Molecular Weight

574.8 g/mol

InChI

InChI=1S/C34H72N.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-34H2,1-4H3;1H/q+1;/p-1

InChI Key

VIXPKJNAOIWFMW-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[Br-]

Synonyms

DHDAA, DHDMAB, dihexadecyl-dimethylammonium bromide, dihexadecyldimethylammonium, dihexadecyldimethylammonium acetate, dihexadecyldimethylammonium bromide, dihexadecyldimethylammonium chloride

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[Br-]

Cell Culture and Analysis:

  • Membrane studies: DHDAB can be used to study the structure and function of cell membranes. Its interaction with the negatively charged phospholipids in the membrane can provide insights into membrane fluidity and permeability [].
  • Liposome formation: DHDAB can be used to form liposomes, which are microscopic spheres surrounded by a lipid bilayer similar to cell membranes. These liposomes can be used to deliver drugs, genes, or other molecules into cells for research purposes [].

Analytical Chemistry:

  • Separation science: DHDAB can be used in techniques like chromatography to separate different molecules based on their size and charge. This is because DHDAB can interact with various molecules, influencing their movement through the chromatography column [].
  • Biosensors: DHDAB can be used to develop biosensors for detecting specific molecules. The interaction of DHDAB with the target molecule can be measured and used to generate a signal, allowing for detection [].

Material Science and Engineering:

  • Nanoparticle synthesis: DHDAB can be used to synthesize nanoparticles with specific properties. It can act as a template or directing agent, influencing the size, shape, and surface characteristics of the resulting nanoparticles [].
  • Drug delivery systems: DHDAB can be used to develop drug delivery systems that can target specific tissues or cells. This is because DHDAB can interact with both the drug and the target, facilitating its delivery [].

Dihexadecyldimethylammonium bromide is a quaternary ammonium compound with the chemical formula C34H72BrNC_{34}H_{72}BrN. It is classified as a cationic surfactant, characterized by its long hydrophobic hydrocarbon chains (hexadecyl groups) and a positively charged ammonium group. This compound is known for its ability to form stable bilayer membranes and vesicles in aqueous solutions, making it significant in various scientific and industrial applications. Its unique structure allows for effective surface activity, which is essential in applications such as drug delivery and membrane technology .

Typical for cationic surfactants. Key reactions include:

  • Hydrolysis: In alkaline conditions, dihexadecyldimethylammonium bromide can undergo hydrolysis, leading to the formation of dihexadecyldimethylamine and bromide ions.
  • Complex Formation: It can form complexes with anionic surfactants or other molecules, influencing the stability and properties of micelles or vesicles.
  • Phase Transition: The compound exhibits phase transitions (e.g., from lamellar to vesicular structures) depending on concentration and temperature, which is critical for applications in drug delivery systems .

Dihexadecyldimethylammonium bromide has demonstrated significant biological activity, particularly in the context of membrane interactions. It is known to:

  • Enhance Membrane Permeability: The compound can disrupt lipid bilayers, facilitating the transport of various molecules across cell membranes.
  • Antimicrobial Properties: Its cationic nature allows it to interact with negatively charged bacterial membranes, exhibiting antimicrobial effects against a range of pathogens .
  • Immunoassay

The synthesis of dihexadecyldimethylammonium bromide typically involves the following steps:

  • Quaternization Reaction: The synthesis begins with the reaction of hexadecylamine with dimethyl sulfate or another suitable methylating agent. This reaction forms dihexadecyldimethylammonium salts.
  • Bromide Ion Incorporation: The resulting product is then treated with sodium bromide to replace any counterions with bromide ions, yielding dihexadecyldimethylammonium bromide.
  • Purification: The final product is purified through recrystallization or chromatography to achieve high purity levels suitable for research and industrial use .

Dihexadecyldimethylammonium bromide finds diverse applications across various fields:

  • Drug Delivery Systems: Its ability to form vesicles makes it useful in encapsulating drugs for targeted delivery.
  • Cosmetics and Personal Care Products: Employed as a conditioning agent due to its surfactant properties.
  • Biotechnology: Utilized in the development of cationic liposomes for gene therapy and vaccine delivery.
  • Analytical Chemistry: Used in assays and as a stabilizing agent for colloidal systems .

: Research has shown that this compound can significantly alter membrane properties, affecting permeability and stability, which is crucial for drug delivery applications .
  • Temperature Dependence: The phase behavior of dihexadecyldimethylammonium bromide changes with temperature, impacting its interactions in biological systems .
  • Several compounds share structural similarities with dihexadecyldimethylammonium bromide. Here’s a comparison highlighting its uniqueness:

    Compound NameStructure TypeUnique Features
    Didodecyldimethylammonium bromideCationic surfactantShorter hydrocarbon chain; less effective at forming vesicles compared to dihexadecyldimethylammonium bromide.
    Decyltrimethylammonium bromideCationic surfactantSignificantly shorter chain length; lower surface activity.
    Dodecylbenzyltrimethylammonium chlorideCationic surfactantContains an aromatic ring; different interaction properties due to steric hindrance.
    Cetyltrimethylammonium bromideCationic surfactantSimilar chain length but different functional groups; used primarily as a preservative.

    Dihexadecyldimethylammonium bromide stands out due to its longer hydrocarbon chains, which enhance its ability to form stable bilayers and vesicles compared to other similar compounds. This characteristic makes it particularly valuable in drug delivery systems and membrane studies .

    UNII

    J51E2IK3KU

    GHS Hazard Statements

    Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    70755-47-4

    Wikipedia

    Dicetyldimonium bromide

    Dates

    Modify: 2023-08-15

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